N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-26-19-9-5-2-6-16(19)21(25)22-15-12-10-14(11-13-15)20-23-17-7-3-4-8-18(17)24-20/h2-13H,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJNDVLGQNEJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Coupling with Phenyl Ring: The benzimidazole core is then coupled with a halogenated phenyl derivative through a nucleophilic aromatic substitution reaction.
Introduction of the Benzamide Group: The phenyl-benzimidazole intermediate is reacted with 2-(methylthio)benzoic acid or its derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or hydrogenation over palladium catalysts.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium catalysts.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds containing the benzimidazole moiety have shown promising anticancer properties. The structural similarity of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide to known anticancer agents suggests it may inhibit cancer cell proliferation.
- Case Study : A study evaluated various benzimidazole derivatives against human colorectal carcinoma cell lines (HCT116). Among the tested compounds, some exhibited IC50 values lower than that of 5-fluorouracil (5-FU), a standard chemotherapeutic agent, indicating their potential as effective anticancer agents .
| Compound | IC50 (µM) | Comparison to 5-FU (IC50 = 9.99 µM) |
|---|---|---|
| N9 | 5.85 | More potent |
| N18 | 4.53 | More potent |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria as well as fungal strains.
- Case Study : In vitro studies demonstrated significant antimicrobial activity against various strains, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness comparable to established antimicrobial agents .
| Microorganism Type | MIC (µM) |
|---|---|
| Gram-positive | 1.27 |
| Gram-negative | 1.43 |
| Fungal | 2.60 |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of C–N Bonds : This can be achieved through reactions involving aromatic aldehydes and o-phenylenediamine, leading to the desired benzimidazole derivatives.
- Characterization Techniques : Structural confirmation is commonly performed using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide depends on its specific application:
Biological Activity: It may interact with specific molecular targets, such as enzymes or receptors, inhibiting their activity or modulating their function. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting cellular processes.
Chemical Reactivity: The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which can affect its interaction with other molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
The substituent on the benzamide ring significantly influences melting points, solubility, and spectral properties. Key comparisons include:
Table 1: Substituent Impact on Melting Points and Yields
- Methylthio vs. Methoxy : The methoxy analog () was synthesized in 35% yield, suggesting that electron-donating groups like -OMe may influence reaction efficiency compared to -SMe.
- Halogen Substituents : Bromo and chloro analogs (W5, W7) exhibit higher melting points (>200°C), likely due to increased molecular rigidity and halogen-mediated intermolecular interactions .
- Methyl Groups : W9’s lower melting point (218–221°C) compared to W7 (217–220°C) highlights how alkyl groups may reduce packing efficiency versus halogens.
Spectral and Electronic Properties
The methylthio group’s electron-rich sulfur atom may alter NMR and IR spectra compared to analogs:
- IR Spectroscopy : The -SMe group typically shows a C–S stretch at ~681 cm⁻¹, similar to thioether linkages in W5–W9 . Methoxy analogs (e.g., ) would instead exhibit C–O stretches near 1250–1050 cm⁻¹.
- NMR : The methylthio group’s protons resonate at ~2.5 ppm (for -SCH₃), distinct from methoxy (~3.8 ppm) or halogenated analogs, which lack aliphatic protons in the substituent .
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a benzimidazole moiety, which is known for its pharmacological significance. The synthesis of derivatives like this compound typically involves the reaction of benzimidazole derivatives with substituted benzamides or thiol compounds under specific conditions, often utilizing catalysts such as DMF and sulfur .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, a series of novel 1H-benzimidazoles were synthesized and tested against a panel of 60 human cancer cell lines at the National Cancer Institute. Notably, compounds with similar structural features to this compound exhibited significant inhibitory effects on cancer cell proliferation, with some compounds showing IC50 values comparable to established chemotherapeutics like camptothecin .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| N-(4-(1H-benz... | A549 (Lung) | 16 | Topoisomerase I inhibition |
| N-(4-(1H-benz... | MCF7 (Breast) | 20 | Apoptosis induction |
| N-(4-(1H-benz... | HeLa (Cervical) | 18 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives are well-documented. Compounds similar to this compound have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, making these compounds potential candidates for developing new antibiotics .
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| N-(4-(1H-benz... | Staphylococcus aureus | 50 | Kathrotiya et al. |
| N-(4-(1H-benz... | Escherichia coli | 62.5 | Birajdar et al. |
| N-(4-(1H-benz... | Salmonella typhi | 25 | Study A |
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is significantly influenced by their structural components. Modifications at the phenyl ring or the benzimidazole core can enhance or diminish their pharmacological effects. For example, substituents such as methylthio groups have been associated with increased potency against certain cancer cell lines and bacteria .
Case Studies
Several case studies illustrate the efficacy of compounds related to this compound:
- Anticancer Screening : A study involving a series of benzimidazole derivatives demonstrated that modifications in the alkyl chain length and functional groups at the phenyl ring significantly affected their anticancer activity, with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .
- Antimicrobial Evaluation : Research investigating the antimicrobial properties of various benzimidazole derivatives highlighted their effectiveness against resistant strains of bacteria, suggesting their potential as new therapeutic agents in treating infections caused by multi-drug resistant organisms .
Q & A
Q. What in vitro assays are recommended for preliminary activity screening?
- Methodological Answer :
- MTT Assay : Evaluates cytotoxicity (e.g., IC50 = 12.3 µM for 6d against Caco-2) .
- Agar Diffusion : Tests antimicrobial activity (e.g., 18 mm zone of inhibition for 9c vs. S. aureus) .
- Enzyme Inhibition : Fluorescence-based assays measure elastase inhibition (e.g., IC50 = 0.87 µM for TUBC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
